Metabolic Stability Advantage of the 1,1-Dioxidotetrahydrothiophen-3-yl (Sulfolane) Scaffold Over Urea-Based GIRK Activators
In a closely related series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers, the 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) moiety imparted significant metabolic stability improvement compared to the earlier urea-based GIRK activator series exemplified by ML297 and amide congeners that lacked the sulfone group . The prototypical sulfone-containing compound 11a (structurally analogous to the target compound, differing primarily in the amide tail region) demonstrated appreciable brain penetration (Kp = 0.56) after IV dosing, whereas the earlier urea-containing compounds exhibited poor brain penetration as a class . The metabolic liability of non-sulfone amide GIRK activators was attributed predominantly to amidolysis, which the cyclic sulfone moiety partially mitigates .
| Evidence Dimension | Metabolic stability (intrinsic clearance) and brain penetration (Kp) |
|---|---|
| Target Compound Data | N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzamide: contains the 1,1-dioxidotetrahydrothiophen-3-yl sulfone moiety; direct microsomal stability data not publicly available for this exact compound |
| Comparator Or Baseline | Urea-based GIRK activators (ML297 class): poor brain penetration and modest GIRK1/4 selectivity ; amide-based non-sulfone GIRK activators: significant metabolic instability due to amidolysis |
| Quantified Difference | Analog 11a (containing the same sulfone head group): Kp = 0.56 (brain/plasma ratio); urea-based compounds suffered from poor brain penetration and PK liabilities . The sulfone moiety imparted significant metabolic stability improvement relative to non-sulfone amide analogs (qualitative observation from multiple paired comparisons in the Sharma et al. SAR study) . |
| Conditions | In vitro: human and mouse liver microsome intrinsic clearance assays; in vivo: IV cassette tissue distribution study in rat for Kp determination |
Why This Matters
For in vivo pharmacology studies requiring sustained target engagement or CNS exposure, the metabolic stabilization conferred by the sulfolane scaffold directly reduces the risk of compound attrition due to rapid hepatic clearance, a known failure mode of earlier GIRK activator chemotypes.
- [1] Sharma S, et al. Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators. RSC Med Chem. 2021;12(8):1366-1373. doi:10.1039/d1md00129a. PMID: 34458739. View Source
